molecular formula C12H11ClO3 B8538546 3-(4-Chloro-2-methylphenyl)glutaric anhydride

3-(4-Chloro-2-methylphenyl)glutaric anhydride

Cat. No.: B8538546
M. Wt: 238.66 g/mol
InChI Key: UNRUZWXLGSQXBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-Chloro-2-methylphenyl)glutaric anhydride is a useful research compound. Its molecular formula is C12H11ClO3 and its molecular weight is 238.66 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H11ClO3

Molecular Weight

238.66 g/mol

IUPAC Name

4-(4-chloro-2-methylphenyl)oxane-2,6-dione

InChI

InChI=1S/C12H11ClO3/c1-7-4-9(13)2-3-10(7)8-5-11(14)16-12(15)6-8/h2-4,8H,5-6H2,1H3

InChI Key

UNRUZWXLGSQXBN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)Cl)C2CC(=O)OC(=O)C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of commercial 4-chloro-2-methylbenzaldehyde (5.16 g) and ethyl acetoacetate (8.69 g) in ethanol (10 ml) piperidine (1 ml) was added with stirring at rt. The mixture was kept at rt for 4 d. The precipitate was collected by suction filtration, washed with ethanol, and dried in vacuo to give 4.5 g of a light yellow solid (the bis-adduct of acetoacetate to the benzaldehyde). The powdered solid was added in portions to 40% NaOH (50 g) with stirring. The resulting yellow slurry was stirred at reflux for 2 h. After cooling in an ice bath the mixture was acidified by portionwise addition of conc. HCl (30 ml) to give a yellow resinous precipitate. The aqueous layer was extracted with ethyl acetate, the organic layer dried (sodium sulphate), and filtered. After evaporation of the solvent a crude was obtained which was recrystallised from benzene to afford 3-(4-chloro-2-methylphenyl)glutaric acid (1.43 g). The suspension of finely divided 3-(4-chloro-2-methylphenyl)glutaric acid in acetyl chloride (4 ml) was heated to reflux with stirring for 1 h. Further acetyl chloride (15 ml) was added and reflux continued for another hour. Then the excess of acetyl chloride is removed by distillation, petrol ether (55 ml) is added to the residue, and the solution is kept in the refrigerator. The precipitate is isolated by suction filtration, washed with petrol ether, and dried in vacuo to give 3-(4-chloro-2-methylphenyl)glutaric anhydride (0.9 g) as colourless solid.
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4 mL
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15 mL
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